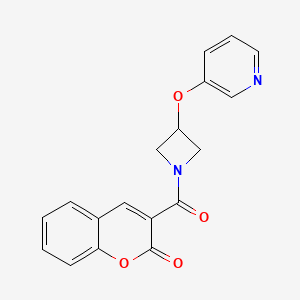

3-(3-(吡啶-3-氧基)氮杂环丁-1-羰基)-2H-色满-2-酮

货号 B2942222

CAS 编号:

1903225-15-9

分子量: 322.32

InChI 键: HEYZYPSMDRPDHW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one, also known as PAC-1, is a small molecule compound that has been studied for its potential applications in cancer treatment. PAC-1 has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.

科学研究应用

- Field : Organic Chemistry

- Application : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

- Method : This reaction involves the use of light to initiate a photocycloaddition between an imine and an alkene .

- Results : Despite its efficiency, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges associated with this approach .

- Field : Organic Chemistry

- Application : A [3+1] radical cascade cyclization approach is enabled by visible-light-induced copper catalysis .

- Method : This atom economic synthesis is characterized by double C-H activation .

- Results : This technology features operational simplicity, a cheap catalyst, and a broad substrate scope .

- Field : Organic Chemistry

- Application : A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

- Method : The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

- Results : This method yields the target heterocyclic amino acid derivatives .

Synthesis of Azetidines via Aza Paternò–Büchi Reactions

Azetidine Synthesis via Photo-Induced Copper Catalysis

Synthesis of New Azetidine and Oxetane Rings

- Field : Medicinal Chemistry

- Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been used in various biomedical applications .

- Method : The synthesis of these compounds often involves the use of preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

- Field : Medicinal Chemistry

- Application : Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

- Field : Medicinal Chemistry

- Application : Pyridines have been reported to possess various pharmacological activities .

- Method : The synthesis of these compounds often involves the use of preformed pyridine .

- Results : Many pyridine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

Pyrrolopyrazine Derivatives: Synthetic Approaches and Biological Activities

3-Cyanopyridines: Synthesis and Antiproliferative Activity

属性

IUPAC Name |

3-(3-pyridin-3-yloxyazetidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-17(15-8-12-4-1-2-6-16(12)24-18(15)22)20-10-14(11-20)23-13-5-3-7-19-9-13/h1-9,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYZYPSMDRPDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Chembl4547261

1207034-88-5

![N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide](/img/structure/B2942140.png)

![N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2942141.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B2942142.png)

![N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2942145.png)

![2-((4-fluorophenyl)thio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2942147.png)

![2-phenyl-6-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2942152.png)

![(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B2942154.png)

![Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2942156.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methoxymethyl)benzamide](/img/structure/B2942157.png)

![Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942160.png)

![2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2942162.png)